

Application Notes and Protocols for the Quality Control of Nitrothal-isopropyl Synthesis

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Compound of Interest

Compound Name: **Nitrothal-isopropyl**

Cat. No.: **B166428**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quality control parameters and detailed experimental protocols for the synthesis of **Nitrothal-isopropyl**. The information is intended to guide researchers and professionals in ensuring the quality, purity, and consistency of the synthesized compound.

Synthesis Overview

Nitrothal-isopropyl, or diisopropyl 5-nitroisophthalate, is synthesized through the esterification of 5-nitroisophthalic acid with isopropanol. A general synthetic scheme involves the reaction of 5-nitroisophthalic acid with an excess of isopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is typically heated to drive the esterification to completion. The product is then isolated and purified through crystallization.

Quality Control Parameters

To ensure the synthesized **Nitrothal-isopropyl** meets the required quality standards, a series of quality control tests are essential. These tests assess the identity, purity, and physical properties of the final product.

Table 1: Quality Control Parameters and Acceptance Criteria for **Nitrothal-isopropyl**

Parameter	Test Method	Acceptance Criteria
Appearance	Visual Inspection	White to off-white crystalline powder
Identity	FTIR Spectroscopy	The infrared spectrum should correspond to that of a Nitrothal-isopropyl reference standard.
UV-Vis Spectroscopy		The UV spectrum in a specified solvent should show absorption maxima at the characteristic wavelengths for Nitrothal-isopropyl.
Purity (Assay)	High-Performance Liquid Chromatography (HPLC)	Not less than 98.0%
Melting Point	Melting Point Apparatus	103-107 °C
Related Substances	High-Performance Liquid Chromatography (HPLC)	- Any single impurity: Not more than 0.5% - Total impurities: Not more than 1.5%
Residual Solvents	Gas Chromatography (GC)	- Isopropanol: Not more than 0.5% - Other solvents: To comply with ICH Q3C guidelines
Water Content	Karl Fischer Titration	Not more than 0.5% w/w
Heavy Metals	USP <231> or equivalent	Not more than 20 ppm

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is used to determine the purity of **Nitrothal-isopropyl** and to quantify any related substances.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid
- **Nitrothal-isopropyl** reference standard

Chromatographic Conditions:

- Mobile Phase: Acetonitrile and water (gradient elution may be required for optimal separation of impurities). A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L

Standard Preparation: Accurately weigh about 25 mg of **Nitrothal-isopropyl** reference standard and dissolve in a suitable solvent (e.g., acetonitrile) in a 25 mL volumetric flask. Dilute to volume with the same solvent.

Sample Preparation: Accurately weigh about 25 mg of the synthesized **Nitrothal-isopropyl** and prepare the solution as described for the standard preparation.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram.
- Inject the sample solution and record the chromatogram.
- Calculate the percentage purity of **Nitrothal-isopropyl** and the percentage of each impurity using the peak areas.

Gas Chromatography (GC) for Residual Solvents

This method is used to identify and quantify residual solvents from the synthesis process.

Instrumentation:

- Gas Chromatograph with a Flame Ionization Detector (FID).
- Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).

Reagents:

- Dimethyl sulfoxide (DMSO) or another suitable solvent.
- Reference standards for the solvents used in the synthesis (e.g., isopropanol).

GC Conditions:

- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at a rate of 10 °C/min.
- Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

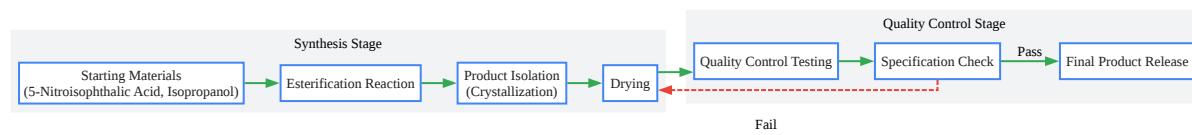
Standard Preparation: Prepare a stock solution containing known concentrations of the potential residual solvents in the diluent. Prepare a series of working standards by diluting the stock solution.

Sample Preparation: Accurately weigh about 100 mg of the **Nitrothal-isopropyl** sample into a headspace vial and dissolve in a known volume of diluent.

Procedure:

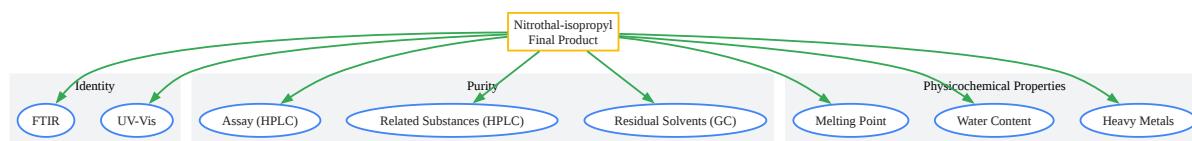
- Equilibrate the GC system.
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solution.
- Identify and quantify the residual solvents in the sample by comparing the peak retention times and areas with the calibration curve.

Visualizations



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Caption: Workflow for **Nitrothal-isopropyl** Synthesis and Quality Control.



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Caption: Relationship of Quality Control Parameters for **Nitrothal-isopropyl**.

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